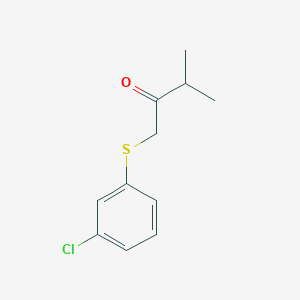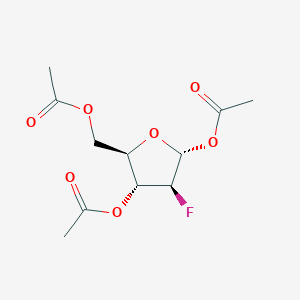
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose is a synthetic compound that belongs to the class of nucleoside analogs It is characterized by the presence of acetyl groups at the 1, 3, and 5 positions, a fluorine atom at the 2 position, and a deoxy modification on the arabinofuranose sugar
Méthodes De Préparation
The synthesis of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose typically involves several key steps:
Starting Materials: The synthesis begins with 2-fluoro-6-benzyloxypurine and 1,3,5-tri-O-acetyl-2-deoxyribose as raw materials.
Fusion Reaction: An acid-catalyzed fusion reaction is performed to combine these starting materials.
Methanol Ammonia Treatment: The product of the fusion reaction is treated with methanol ammonia at 80°C.
Catalytic Hydrogenation: The final step involves catalytic hydrogenation using palladium to yield the desired compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Analyse Des Réactions Chimiques
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The fluorine atom and acetyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acids, bases, and catalysts like palladium. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer drugs due to its ability to mimic natural nucleosides and interfere with viral replication and cancer cell proliferation.
Biochemical Research: This compound is used as a tool to study nucleoside metabolism and enzyme interactions.
Industrial Applications: It is employed in the synthesis of other complex organic molecules and as a precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of nucleic acid chains, thereby inhibiting viral replication and cancer cell proliferation. The molecular targets include viral polymerases and cellular enzymes involved in nucleic acid synthesis.
Comparaison Avec Des Composés Similaires
1,3,5-Tri-O-acetyl-2-deoxy-2-fluoro-a-D-arabinofuranose can be compared with other nucleoside analogs such as:
2-Fluoro-2-deoxy-1,3,5-tri-O-acetyl-α-D-arabinofuranose: Similar in structure but with different stereochemistry.
1,3,5-Tri-O-acetyl-2-deoxy-D-erythro-pentofuranose: Lacks the fluorine atom and has different biological properties.
2F-Peracetyl-Fucose: Another fluorinated sugar analog with distinct applications and properties.
The uniqueness of this compound lies in its specific modifications that confer unique biochemical properties, making it a valuable compound in research and drug development.
Propriétés
Formule moléculaire |
C11H15FO7 |
|---|---|
Poids moléculaire |
278.23 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R)-3,5-diacetyloxy-4-fluorooxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C11H15FO7/c1-5(13)16-4-8-10(17-6(2)14)9(12)11(19-8)18-7(3)15/h8-11H,4H2,1-3H3/t8-,9+,10-,11+/m1/s1 |
Clé InChI |
RUHDSMRRCLJPJM-YTWAJWBKSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](O1)OC(=O)C)F)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(O1)OC(=O)C)F)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



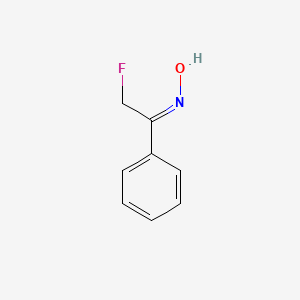
![methyl N-[(pyridin-2-ylsulfanyl)methanimidoyl]carbamate](/img/structure/B15328447.png)
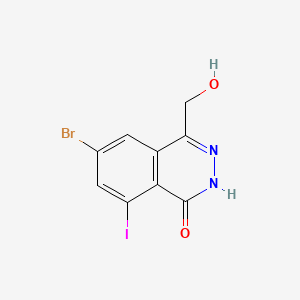
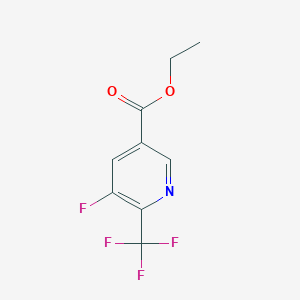
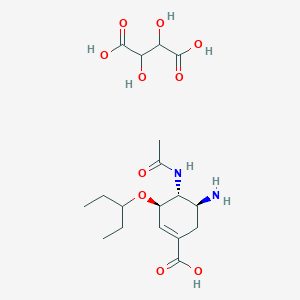
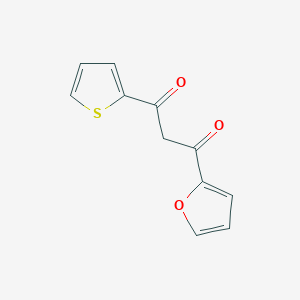
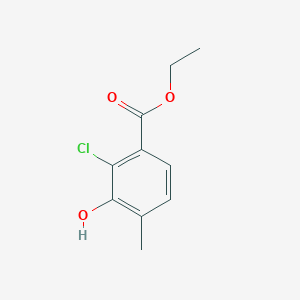
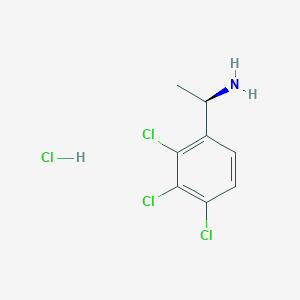
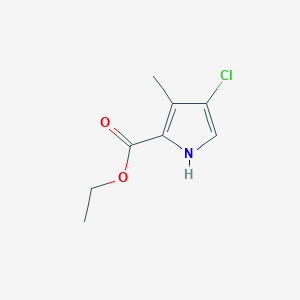
![Methyl 3-[2-[2-chloro-4-[[3-(2,6-dichlorophenyl)-5-propan-2-yl-1,2-oxazol-4-yl]methoxy]phenyl]ethenyl]benzoate](/img/structure/B15328509.png)

![Isothiazolo[4,5-c]pyridin-3-amine](/img/structure/B15328516.png)
